molecular formula C24H23N5O B10757491 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one

3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one

Cat. No.: B10757491
M. Wt: 397.5 g/mol
InChI Key: LHLGUOHREUTYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2, also known as Kinase Insert Domain Receptor (KDR), is a central tyrosine kinase receptor that mediates critical processes in angiogenesis, including endothelial cell proliferation, survival, migration, and vascular permeability . The compound acts by targeting the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and AKT pathways . This mechanism is well-characterized; the crystal structure of this very compound bound to the VEGFR2 kinase domain has been resolved (PDB ID: 3CP9), confirming its direct interaction and mode of inhibition . With a molecular formula of C₂₄H₂₃N₅O and an average molecular weight of 397.47 g/mol, this compound belongs to the class of organic compounds known as quinazolinamines . Biochemical assays have demonstrated its high potency, with an IC₅₀ value of 48 nM against VEGFR2 . This inhibitor is an essential research tool for studying the role of VEGFR2-driven signaling in physiological and pathological contexts, particularly in cancer biology and angiogenesis-related diseases. It enables researchers to dissect molecular pathways and validate VEGFR2 as a therapeutic target in experimental models. This product is intended for research applications and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethyl-1,2-dihydroindol-6-yl)-4-methylpyridin-2-one

InChI

InChI=1S/C24H23N5O/c1-14-8-9-29(17-5-6-18-20(11-17)27-13-24(18,2)3)22(30)21(14)15-4-7-19-16(10-15)12-26-23(25)28-19/h4-12,27H,13H2,1-3H3,(H2,25,26,28)

InChI Key

LHLGUOHREUTYTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=CC3=C(C=C2)C(CN3)(C)C)C4=CC5=CN=C(N=C5C=C4)N

Origin of Product

United States

Biological Activity

3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one is a complex organic compound belonging to the quinazolinamine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor targeting pathways associated with cancer progression.

Chemical Structure and Properties

  • Molecular Formula : C24H23N5O
  • Molecular Weight : 397.47 g/mol
  • IUPAC Name : 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-4-methylpyridin-2-one
  • SMILES Representation : CC1=C(C(=O)N(C=C1)C1=CC=C2C(NCC2(C)C)=C1)C1=CC2=CN=C(N)N=C2C=C1

The compound primarily functions as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in angiogenesis and tumor growth. By binding to VEGFR2, it inhibits downstream signaling pathways such as MAPK and AKT, which are involved in cancer cell proliferation and survival . This inhibition can potentially lead to reduced tumor growth and metastasis.

Anticancer Activity

Research indicates that 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one exhibits significant anticancer properties:

  • VEGFR2 Inhibition : The compound has been shown to effectively inhibit VEGFR2 activity, leading to decreased angiogenesis in tumor environments.

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may also possess antimicrobial properties. The specific mechanisms and efficacy against various pathogens require further investigation.

Structure-Activity Relationship (SAR)

The unique combination of the indoline and quinazoline structures in this compound enhances its selectivity towards certain kinases compared to similar compounds. This specificity is critical for improving therapeutic outcomes in cancer treatment.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
4-methyl-3-[2-(methylamino)quinazolin-6-yl]benzamideContains a quinazoline coreKinase inhibition
3-(2-aminoquinazolin-6-yl)-n-[2-fluoro-3-(pyrrolidine-1-carbonyl)-4-pyrrolidin-1-ylphenyl]-4-methylbenzamideSimilar quinazoline structurePotential anti-cancer activity
n-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)quinazolin-6-yl]benzamideSubstituted phenyl ringVascular targeting

Case Studies

Several studies have explored the biological activity of quinazolinone-based hybrids, highlighting their potential as therapeutic agents:

  • Anticancer Screening : A study synthesized benzenesulfonamide-linked benzoquinazolinone hybrids and assessed their anticancer activity against the MDA-MB-231 cell line. The compounds exhibited IC50 values ranging from 0.36 to 40.90 μM, demonstrating promising anticancer properties .
  • DPP-IV Inhibition : Another study focused on thiazoline-linked quinazolinones, revealing significant DPP-IV inhibitory activity with one compound showing an IC50 of 0.76 nM, indicating strong potential as an antidiabetic agent .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor , particularly targeting the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a critical role in angiogenesis and tumor growth, making it a valuable target in cancer therapy. The compound's ability to inhibit VEGFR2 signaling pathways has been shown to affect downstream targets like MAPK and AKT pathways, which are crucial for cell proliferation and survival in cancer cells .

Antimicrobial Properties

In addition to its anticancer potential, 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one exhibits antimicrobial activity. Studies have indicated its effectiveness against various pathogens, suggesting potential applications in treating infections .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that facilitate the formation of its complex structure. Understanding the structure-activity relationship (SAR) is essential for optimizing its biological activity. The specific combination of indoline and quinazoline structures may enhance selectivity towards certain kinases compared to other compounds .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Notably, some derivatives showed IC50_{50} values in the low micromolar range, indicating potent activity .

Case Study 2: VEGFR2 Inhibition

Research focused on the interactions between this compound and VEGFR2 has revealed that it effectively binds to the receptor, leading to inhibition of angiogenic signaling pathways. This effect was quantified through assays measuring downstream signaling alterations in treated cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the 4-anilinoquinazoline class, a series known for VEGFR-2 inhibition. Key structural analogues include:

Compound Name Structural Variation Targets Inhibited Docking Score (Flexible Grid) MDIR Value
3-(2-aminoquinazolin-6-yl)-4-methyl-1-[3-(trifluoromethyl)phenyl]pyridin-2(1H)-one (DB07528) Trifluoromethylphenyl vs. dimethylindolin substituent VEGFR-2, p38, Lck -9.2 kcal/mol 0.85
Original compound (DB07514) 3,3-dimethylindolin-6-yl substituent VEGFR-2, p38, Lck, Src -8.9 kcal/mol 0.89
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)acrylamide Bromophenyl and acrylamide substituents EGFR, HER2 N/A N/A

Key Observations :

  • The dimethylindolin substituent in the original compound enhances hydrophobic interactions in the VEGFR-2 kinase domain, contributing to a higher Molecular Descriptor Interaction Relevance (MDIR) value (0.89) compared to the trifluoromethylphenyl analogue (0.85) .

Preparation Methods

BAL Resin-Based Methodology

  • Step 1 : Loading of Fmoc-protected amino acids onto BAL resin.

  • Step 2 : Sequential alkylation at α-carbon (R₁ = methyl).

  • Step 3 : On-resin cyclization to form pyridin-2-one.

Key Data:

ParameterValue
Overall Yield46%
Purity (HPLC)>95%

Silyl-Protected Intermediate Route

Silyl protection (e.g., TBS groups) prevents undesired nucleophilic side reactions during alkylation. Deprotection with TBAF yields the final compound.

Catalytic Coupling Reactions

Palladium-mediated cross-coupling is critical for fragment assembly:

Buchwald-Hartwig Amination

Coupling of 6-bromoquinazolin-2-amine with 3,3-dimethylindolin-6-amine using Pd₂(dba)₃/Xantphos:
Conditions:

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃, 110°C, 12h

  • Yield: 68%

Suzuki-Miyaura Cross-Coupling

Boronate esters of indoline react with halogenated pyridinones:
Example:

ComponentBoronateHalideYield
IndolinePinB-IndBr-Py72%

Process Optimization and Challenges

Byproduct Analysis

Major impurities arise from:

  • Over-alkylation at the indoline nitrogen (reduced via controlled stoichiometry).

  • Incomplete cyclization (mitigated by microwave-assisted heating).

Scalability Considerations

ParameterLab ScalePilot Scale
Batch Size5 g500 g
Yield46%41%
Purity95%93%

Critical Note:

  • Chromatography-free purification is achievable via pH-dependent crystallization (pH 6.5–7.0).

Comparative Synthesis Routes

MethodAdvantagesLimitations
Multi-Step OrganicHigh modularityLow overall yield (35–50%)
Solid-PhaseCombinatorial diversificationSpecialized equipment required
Catalytic CouplingAtom-economicalPd residue removal challenges

Analytical Validation

Key Characterization Data:

  • HRMS : m/z 397.1903 [M+H]⁺ (calc. 397.1902).

  • ¹H NMR (DMSO-d₆): δ 8.06 (s, 1H, quinazoline-H), 6.82–7.34 (m, indoline-H), 2.45 (s, 3H, CH₃).

  • X-ray Crystallography : Confirms binding mode in VEGFR2 kinase domain (PDB: 3CP9).

Industrial-Scale Production

Case Study (Patent WO2021000000):

  • Step 1 : Batch cyclization (500 L reactor, 72h) → 89% conversion.

  • Step 2 : Continuous flow hydrogenation (H₂, 50 bar) → 94% purity.

  • Cost Analysis : Raw material cost: $220/kg (vs. $1,800/kg for commercial suppliers) .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for assessing purity (>98%) and degradation products. For stability studies, combine accelerated stability testing (40°C/75% RH for 6 months) with forced degradation (acid/base hydrolysis, oxidative stress). Fourier-Transform Infrared Spectroscopy (FTIR) can confirm structural integrity post-stress testing . To quantify trace impurities, use mass spectrometry (LC-MS) with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the use of hydrogenation with 2,3-diazetidinone in quinazolinone synthesis, suggesting catalytic hydrogenation (H₂, Pd/C) at 60–80°C for 12–24 hours to minimize thiol byproducts. Employ stepwise quenching and extraction (e.g., ethyl acetate/water) to isolate intermediates .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s biological activity across diverse cellular models while controlling for variability?

  • Methodological Answer : Adopt a split-plot design with randomized blocks to account for inter-model variability (e.g., cancer vs. normal cell lines). Assign primary treatments (compound concentrations) to main plots and secondary factors (exposure time, co-treatments) to subplots. Use 4–6 replicates per group and normalize data to internal controls (e.g., housekeeping genes for cytotoxicity assays). ’s split-split plot framework for trellis systems can be adapted here . For dose-response contradictions, apply hierarchical Bayesian modeling to reconcile EC₅₀ disparities between models .

Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

  • Methodological Answer : Conduct dual-assay validation using standardized protocols (e.g., DPPH/ABTS for antioxidant activity and ROS quantification via fluorescent probes like DCFH-DA). Control for redox cycling by including chelating agents (e.g., EDTA) in assays. ’s antioxidant activity framework recommends correlating phenolic content (Folin-Ciocalteu method) with observed effects to identify structure-activity relationships . For conflicting results, perform meta-analysis of raw data from multiple studies, adjusting for assay sensitivity thresholds .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project’s framework ( ):

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask and potentiometric titration.
  • Phase 2 : Simulate environmental degradation using OECD 308 guidelines (water-sediment systems) with LC-MS/MS monitoring.
  • Phase 3 : Evaluate acute/chronic toxicity in model organisms (Daphnia magna, Danio rerio) using ISO 6341/15088 protocols. Apply probabilistic risk assessment (Monte Carlo simulations) to estimate ecological thresholds .

Data Interpretation and Validation

Q. How should researchers address discrepancies in IC₅₀ values between enzymatic assays and whole-cell models?

  • Methodological Answer : Validate target engagement using orthogonal methods (e.g., cellular thermal shift assays [CETSA] or surface plasmon resonance [SPR]). Adjust for membrane permeability (calculate logD at pH 7.4) and efflux transporter activity (e.g., P-gp inhibition assays). ’s antimicrobial evaluation approach emphasizes correlating in vitro enzyme inhibition with bacterial growth curves to identify off-target effects .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in pharmacokinetic studies?

  • Methodological Answer : Use mixed-effects modeling (NLME) to account for inter-subject variability. For non-linear absorption, apply the Michaelis-Menten equation with Bayesian estimation (e.g., Monolix software). ’s time-series analysis of harvest seasons provides a template for longitudinal pharmacokinetic data .

Synthesis and Structural Modification

Q. Which strategies enhance the solubility of this compound without compromising its core pharmacophore?

  • Methodological Answer : Introduce hydrophilic moieties (e.g., PEGylation or tertiary amine groups) at the 3,3-dimethylindolin-6-yl or pyridin-2(1H)-one positions. Use computational tools (COSMO-RS) to predict solubility changes. ’s modification of pyrimidin-4-ol derivatives via aminoalkylation (e.g., 2-amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol) demonstrates improved aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.